(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone
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Overview
Description
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone is a complex organic compound that features a benzofuran ring and a dibromo-hydroxyphenyl group. Compounds containing benzofuran rings have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone typically involves the cyclization of ortho-hydroxyphenyl ketones. Common methods include:
Acid-Catalyzed Cyclization: This method involves the dehydration of compounds containing carbonyl groups.
Palladium-Catalyzed Reactions: These reactions include intramolecular Wittig reactions and cyclizations involving o-(acyloxy)benzyl anions.
Friedel-Crafts Reactions: These reactions involve the construction of the benzofuran ring through intramolecular Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often utilize metal-catalyzed cyclizations and environmentally benign protocols such as the use of polyethylene glycol (PEG) as a solvent .
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mercuric(II) acetate.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The dibromo-hydroxyphenyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mercuric(II) acetate in polyethylene glycol (PEG-400) as a solvent.
Reduction: Standard reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its benzofuran ring can interact with various enzymes and receptors, modulating their activity . The dibromo-hydroxyphenyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: (2-Butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone, used as an antiarrhythmic agent.
Dronedarone: A related compound used for the treatment of atrial fibrillation and atrial flutter.
Uniqueness
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone is unique due to its dibromo-hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
113108-53-5 |
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Molecular Formula |
C19H16Br2O3 |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(2,6-dibromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H16Br2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)19(23)18-13(20)9-11(22)10-14(18)21/h4-6,8-10,22H,2-3,7H2,1H3 |
InChI Key |
LTIBULCXDJMWKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=C(C=C(C=C3Br)O)Br |
Origin of Product |
United States |
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